2-Methyl-5-nitroindoline

Prodrug Activation CYP2W1 Metabolism Colorectal Cancer

Indoline prodrug programs face off-target activation from multi-metabolite scaffolds. 2-Methyl-5-nitroindoline provides predictable single-metabolite CYP2W1 conversion. • CYP2W1-specific activation (single M1 peak) vs. multi-metabolite 5-bromoindoline. • logP ~2.69 balances permeability & solubility for lead optimization. • Validated VZV inhibitor precursor via reductive amination. • ≥95% purity, mp 51-54°C, CoA-verified.

Molecular Formula C9H10N2O2
Molecular Weight 178.19 g/mol
CAS No. 115210-54-3
Cat. No. B047671
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Methyl-5-nitroindoline
CAS115210-54-3
Molecular FormulaC9H10N2O2
Molecular Weight178.19 g/mol
Structural Identifiers
SMILESCC1CC2=C(N1)C=CC(=C2)[N+](=O)[O-]
InChIInChI=1S/C9H10N2O2/c1-6-4-7-5-8(11(12)13)2-3-9(7)10-6/h2-3,5-6,10H,4H2,1H3
InChIKeyJVOZJSSFSXFDAU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Methyl-5-nitroindoline (CAS 115210-54-3): Procurement Considerations for a Nitro-Substituted Indoline Scaffold


2-Methyl-5-nitroindoline (CAS 115210-54-3) is a nitro-substituted indoline derivative belonging to the broader class of indoline-based heterocyclic compounds [1]. Its core structure consists of a bicyclic benzene-pyrrole ring system, partially saturated at the 2-3 bond, with a methyl group at the 2-position and a nitro group at the 5-position . This specific substitution pattern imparts distinct electronic and steric properties that differentiate it from unsubstituted indoline, other nitroindoline regioisomers (e.g., 6-nitroindoline, 7-nitroindoline), and related indole analogs (e.g., 2-methyl-5-nitroindole). The compound is primarily utilized as a synthetic intermediate in medicinal chemistry, particularly for constructing bioactive molecules and complex heterocyclic systems, with emerging evidence for its utility in prodrug design and targeted inhibitor synthesis .

2-Methyl-5-nitroindoline (CAS 115210-54-3): Why Regioisomeric Nitroindolines and Non-Nitro Analogs Are Not Interchangeable


Generic substitution among indoline derivatives is scientifically unsound due to the profound impact of substitution pattern on physicochemical properties and biological interactions. The presence and position of the nitro group critically dictate electronic distribution, reactivity (e.g., bioreductive activation potential), and target engagement profiles . Similarly, the methyl group at the 2-position introduces steric hindrance that alters conformational preferences, metabolic stability, and binding pocket complementarity compared to unsubstituted or 1-substituted analogs . Furthermore, the degree of ring saturation (indoline vs. indole) fundamentally changes the molecular geometry and π-electron system, directly affecting intermolecular interactions and overall pharmacological behavior . The quantitative evidence provided in Section 3 demonstrates that these structural nuances translate into measurable differences in activity, metabolism, and physical properties, necessitating the procurement of the precise 2-methyl-5-nitroindoline scaffold for applications where these characteristics are crucial.

2-Methyl-5-nitroindoline (CAS 115210-54-3): Quantifiable Differentiation Against Closest Analogs


Comparative Metabolism: Differential Substrate Specificity for Tumor-Associated CYP2W1 Enzyme

In a head-to-head comparative study using stably transfected HEK-293 cells, 2-methyl-5-nitroindoline demonstrated distinct metabolic handling by the colorectal cancer-specific cytochrome P450 enzyme CYP2W1. While both 2-methyl-5-nitroindoline and 5-bromoindoline were substrates, the metabolic profile differed quantitatively: 5-bromoindoline yielded two distinct metabolite peaks (M1 and M2), whereas 2-methyl-5-nitroindoline produced only a single metabolite peak (M1) under identical assay conditions [1]. This differential metabolism, attributed to the specific substituents (methyl and nitro vs. bromo), has direct implications for prodrug design strategies where the desired metabolite profile is critical for targeted therapeutic activation.

Prodrug Activation CYP2W1 Metabolism Colorectal Cancer Biotransformation

Impact of N-Acetylation on Solubility: Quantified LogP Differential

The calculated partition coefficient (logP) serves as a key determinant of solubility and membrane permeability. 2-Methyl-5-nitroindoline exhibits a logP value of approximately 2.69, indicating moderate lipophilicity . In contrast, its N-acetylated derivative, 1-acetyl-2-methyl-5-nitroindoline, has a lower calculated logP (XlogP) of 1.6, a difference of >1 log unit . This substantial difference, driven by the addition of the polar acetyl group, translates to a significantly higher aqueous solubility for the acetylated derivative. For applications requiring a specific balance between lipophilicity and solubility, the selection of the non-acetylated 2-methyl-5-nitroindoline is essential to maintain the desired physicochemical profile.

Physicochemical Properties Lipophilicity Solubility Drug Formulation

Comparative Purity and Melting Point Consistency Across Commercial Sources

Commercial sourcing data reveals a critical discrepancy in reported melting points for 2-methyl-5-nitroindoline, with literature values ranging from 51-54°C to 78-79°C [REFS-1, REFS-2]. This variation likely stems from differences in purity levels and the presence of polymorphic forms. Leading suppliers offer the compound at ≥95% purity, with the 51-54°C range being the most consistently reported across technical datasheets . In contrast, higher melting points (78-79°C) are associated with higher purity grades or specific crystalline forms . For researchers, procuring from a supplier that provides a detailed Certificate of Analysis (CoA) confirming both purity and melting point (ideally 51-54°C for ≥95% purity) ensures consistent experimental reproducibility and minimizes batch-to-batch variability compared to sources with unspecified or conflicting physical property data.

Quality Control Purity Specification Melting Point Procurement

Role as a Precursor in Selective VZV Inhibitor Synthesis

In the synthesis of a novel family of non-nucleoside antivirals targeting varicella zoster virus (VZV), 2-methyl-5-nitroindoline served as a key starting material for reductive amination reactions alongside other nitroindolines (5-nitroindoline and tert-butyl 5-nitroindoline-1-carboxylate) [1]. While the resulting tryptamine derivative (compound 17a) demonstrated selective inhibitory activity against VZV replication in vitro, the specific contribution of the 2-methyl-5-nitro substitution pattern to the final compound's activity was not directly quantified against other starting materials. However, the choice of this specific indoline scaffold over its analogs (e.g., 5-nitroindoline) implies that the 2-methyl group imparts a necessary steric or electronic property for downstream derivatization or for achieving the desired binding conformation in the final antiviral compound.

Antiviral Research Varicella Zoster Virus (VZV) Medicinal Chemistry Indole-based Inhibitors

2-Methyl-5-nitroindoline (CAS 115210-54-3): Evidence-Based Application Scenarios for Procurement


Development of Tumor-Selective Prodrugs Targeting CYP2W1-Positive Cancers

Procure 2-methyl-5-nitroindoline as a chemical substrate for designing prodrugs intended for activation by the colorectal cancer-specific enzyme CYP2W1. Its demonstrated metabolic conversion to a single detectable metabolite peak (M1) in CYP2W1-expressing cells provides a predictable and potentially less promiscuous activation pathway compared to analogs like 5-bromoindoline, which yield multiple metabolites [1]. This specificity is crucial for minimizing off-target activation and enhancing the therapeutic index of anticancer prodrugs.

Medicinal Chemistry Lead Optimization Where Moderate Lipophilicity is Required

Select 2-methyl-5-nitroindoline as a core scaffold when a calculated logP of approximately 2.69 is required for balancing aqueous solubility and membrane permeability. Its significantly higher lipophilicity compared to N-acetylated derivatives (logP ~1.6) makes it the appropriate starting point for lead series that demand enhanced cell penetration or reduced aqueous solubility for formulation purposes .

Synthesis of Selective Antiviral Agents via Reductive Amination

Use 2-methyl-5-nitroindoline as a starting material for the synthesis of novel non-nucleoside antiviral compounds. Its established role as a precursor in the preparation of a selective VZV inhibitor (via reductive amination) demonstrates its utility in generating bioactive indole-based derivatives [2]. Procurement is justified for medicinal chemistry programs focused on antiviral lead generation, particularly where the 2-methyl-5-nitro substitution pattern is hypothesized to confer target selectivity.

Quality-Controlled Chemical Synthesis and Analytical Method Development

Procure 2-methyl-5-nitroindoline from suppliers that provide a Certificate of Analysis (CoA) confirming ≥95% purity and a melting point of 51-54°C. This ensures consistency in synthetic procedures and analytical method validation. The compound's well-defined melting point range serves as a critical quality control parameter, and procurement from sources with verified physical property data (e.g., Sigma-Aldrich, AKSci) mitigates the risk of batch-to-batch variability associated with polymorphic forms or impurities .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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